Ferricglycerophosphate (Technical Grade)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

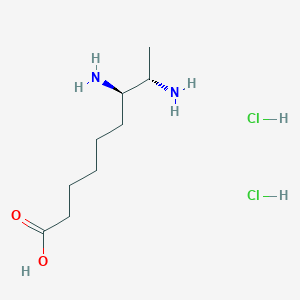

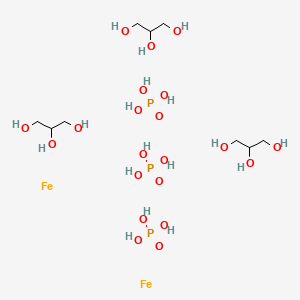

Ferric glycerophosphate is a chemical compound composed of iron, glycerol, and phosphate. It is known for its role in iron supplementation and fortification, particularly in addressing iron deficiency anemia. The compound is characterized by its greenish-brown to greenish-yellow solid form and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric glycerophosphate can be synthesized by reacting ferric chloride with glycerophosphoric acid under controlled conditions. The reaction typically involves dissolving ferric chloride in water and gradually adding glycerophosphoric acid while maintaining a specific pH and temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods: Industrial production of ferric glycerophosphate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving additional purification steps such as filtration and crystallization to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Ferric glycerophosphate undergoes various chemical reactions, including:

Oxidation: Ferric glycerophosphate can participate in oxidation reactions where the iron component is further oxidized.

Reduction: The compound can be reduced to ferrous glycerophosphate under specific conditions.

Substitution: It can undergo substitution reactions where the glycerophosphate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Various ligands like amines and phosphates can be used under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Ferric oxide and other iron oxides.

Reduction: Ferrous glycerophosphate.

Substitution: Compounds with substituted ligands, depending on the reagents used.

Scientific Research Applications

Ferric glycerophosphate has a wide range of applications in scientific research:

Mechanism of Action

Ferric glycerophosphate exerts its effects primarily through its role as an iron donor. Upon ingestion, it dissociates to release iron ions, which are then absorbed in the gastrointestinal tract. The iron ions are transported to various tissues where they participate in essential biological processes such as oxygen transport, DNA synthesis, and electron transport . The compound’s effectiveness is attributed to its ability to provide a steady and controlled release of iron, minimizing the risk of toxicity and side effects .

Comparison with Similar Compounds

Ferric glycerophosphate is compared with other iron compounds such as:

Ferric Pyrophosphate: Similar in providing iron supplementation but differs in its solubility and absorption characteristics.

Ferrous Sulfate: Commonly used iron supplement with higher bioavailability but may cause gastrointestinal side effects.

Ferric Ammonium Citrate: Another iron supplement with good bioavailability but different stability and solubility properties.

Uniqueness: Ferric glycerophosphate is unique due to its balanced bioavailability and minimal side effects, making it a preferred choice for iron supplementation in both medical and industrial applications .

Properties

Molecular Formula |

C9H33Fe2O21P3 |

|---|---|

Molecular Weight |

681.96 g/mol |

IUPAC Name |

iron;phosphoric acid;propane-1,2,3-triol |

InChI |

InChI=1S/3C3H8O3.2Fe.3H3O4P/c3*4-1-3(6)2-5;;;3*1-5(2,3)4/h3*3-6H,1-2H2;;;3*(H3,1,2,3,4) |

InChI Key |

NLXRUUACPHCUIV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Fe].[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)

![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)

![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)

![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)

![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)